Azurite
Description
Structure
2D Structure
Properties
CAS No. |
1319-45-5 |
|---|---|
Molecular Formula |
C2H2Cu3O8 |
Molecular Weight |
344.67 g/mol |
IUPAC Name |
tricopper;dicarbonate;dihydroxide |
InChI |
InChI=1S/2CH2O3.3Cu.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6 |
InChI Key |
GWBUNZLLLLDXMD-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2].[Cu+2] |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Advanced Synthesis and Preparation Methodologies for Azurite
Controlled Precipitation and Crystallization Techniques for Synthetic Azurite
The synthesis of this compound, often referred to as blue verditer in its artificial form, is primarily achieved through controlled precipitation reactions. researchgate.net These techniques involve the careful mixing of soluble copper salts with carbonate solutions under specific conditions to induce the formation of the this compound crystal structure.
One established method involves the reaction of a copper(II) salt solution, such as copper(II) sulfate (B86663), with a concentrated solution of sodium carbonate. sciencemadness.org The process is typically conducted at temperatures between 45-65 °C. sciencemadness.org Initially, this compound is formed, but it is a metastable phase and can convert to the more stable green copper carbonate, malachite (Cu₂(CO₃)(OH)₂), over time, often within a couple of hours. wikipedia.orgsciencemadness.org
Another synthetic route involves precipitating copper(II) hydroxide (B78521) from a solution of copper(II) chloride using lime (calcium hydroxide). The resulting precipitate is then treated with a concentrated solution of potassium carbonate and lime to yield this compound. wikipedia.org It is noted that pigments produced via this pathway may contain traces of basic copper(II) chlorides. wikipedia.org The key to successful synthesis is managing the reaction conditions to favor the crystallization of this compound over other copper compounds.
The physical characteristics of synthetic this compound, such as particle shape (morphology) and size, are critically dependent on the reaction parameters. These parameters govern the nucleation and growth of the crystals, directly impacting the final product's properties, like color intensity and stability. ugr.es
Key reaction parameters include temperature, pH, reactant concentration, and reaction time. For instance, controlling the temperature within the 45-65 °C range is crucial for the initial formation of this compound when using copper(II) sulfate and sodium carbonate solutions. sciencemadness.org The pH of the solution also plays a significant role; a pH range of 6.5 to 7.0 is suggested when simultaneously adding the copper salt and sodium carbonate solutions. sciencemadness.org The particle size of the resulting pigment is important for its color, as excessive grinding can cause the color to become paler or grayish. Finer particles have been shown to promote stronger interactions with binding media in paints, which can lead to more severe color changes upon aging. ugr.es
The morphology of synthetic this compound particles typically consists of spherules and aggregates composed of tiny rounded or fibrous particles. researchgate.net This is in stark contrast to natural this compound pigment, which is prepared by crushing the mineral and results in angular particles with sharp edges. researchgate.net
Table 1: Influence of Reaction Parameters on Synthetic this compound
| Parameter | Condition/Value | Influence on Product | Source(s) |
|---|---|---|---|
| Temperature | 45-65 °C | Favors initial formation of this compound over malachite. | sciencemadness.org |
| pH | 6.5 - 7.0 | Controls the precipitation reaction. | sciencemadness.org |
| Particle Size | Coarse vs. Fine | Finer particles can lead to paler colors and increased reactivity/color change with binders upon aging. | ugr.es |
| Reactants | Copper(II) Sulfate + Sodium Carbonate | Common method for precipitating this compound. | sciencemadness.org |
| Reactants | Copper(II) Chloride + Calcium Hydroxide, then Potassium Carbonate | Alternative synthesis route; may result in chloride impurities. | wikipedia.org |
The formation pathways of natural and synthetic this compound are fundamentally different, leading to variations in composition, morphology, and stability.
Natural this compound is a secondary mineral formed over geological timescales. mindat.org It is produced in the oxidized zones of copper ore deposits through the weathering of primary copper sulfide (B99878) minerals. wikipedia.org This process involves the reaction of copper-containing minerals with carbonated water. mindat.org As a result, natural this compound is often found in association with other minerals such as malachite, cuprite (B1143424), and various iron oxides. wikipedia.org The chemical transformation of this compound into the more stable malachite is a natural weathering process, driven by the low partial pressure of carbon dioxide in the atmosphere. wikipedia.org
Synthetic this compound production, by contrast, is a rapid, controlled chemical process. sciencemadness.org It involves the precipitation of the compound from aqueous solutions in a laboratory or industrial setting. sciencemadness.org While the resulting compound is chemically identical to natural this compound (Cu₃(CO₃)₂(OH)₂), the rapid formation and different environment lead to distinct physical properties. Synthetic preparations may also contain impurities related to the manufacturing process, such as calcite, which is not typically found in natural this compound deposits. researchgate.net These differences can affect the material's stability; for example, artificial this compound has been observed to change color and shape under accelerated weathering tests, while natural this compound remains stable. researchgate.net
Table 2: Comparison of Natural and Synthetic this compound
| Feature | Natural this compound | Synthetic this compound | Source(s) |
|---|---|---|---|
| Formation | Slow geological weathering of copper ores. | Rapid, controlled chemical precipitation. | wikipedia.orgsciencemadness.orgmindat.org |
| Associated Materials | Malachite, cuprite, iron oxides, quartz, kaolinite. | Unreacted reagents, byproducts (e.g., calcite). | wikipedia.orgresearchgate.net |
| Particle Morphology | Angular, sharp-edged particles (from grinding). | Spherules, aggregates of rounded or fibrous particles. | researchgate.net |
| Stability | More stable color and particle shape. | Less stable; can change color under weathering. | researchgate.net |
| Purity | Contains various mineral inclusions. | Purity depends on the synthesis and purification process. | researchgate.net |
Mineralogical Separation and Refinement Processes of this compound
The preparation of high-quality this compound from its natural ore involves several physical separation and refinement steps designed to isolate the blue mineral from impurities. This is particularly important when preparing this compound for use as a pigment, where purity directly affects the color quality.
The process begins with the mechanical crushing of the raw this compound-containing rock. Following this initial size reduction, the larger pieces of this compound are manually separated from other minerals and contaminants like malachite, clay, and dirt. The selected this compound chunks are then thoroughly washed to remove any remaining surface impurities.
A crucial refinement technique used is levigation. This process involves grinding the this compound into smaller particles and then using water to separate them based on size and density. When the ground powder is suspended in water, the largest and densest particles, which are typically the purest and most brilliantly colored this compound, settle to the bottom first. The water containing the finer, lighter, and often duller or grayish particles is then poured off. This process can be repeated to achieve different grades of pigment. The goal is to separate the bright blue particles without grinding them too finely, which can diminish the vibrancy of the color.
Spectroscopic and Structural Characterization Studies of Azurite
Vibrational Spectroscopy Applications in Azurite Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are indispensable for characterizing the molecular vibrations within this compound, offering detailed information about its chemical bonds, functional groups, and structural integrity. Infrared Emission Spectroscopy (IES) further complements these studies by assessing the mineral's thermal behavior.
FT-IR spectroscopy is a powerful tool for identifying the functional groups and molecular structures present in a sample by measuring the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of chemical bonds. nih.govsintef.com In the context of this compound, FT-IR provides a "fingerprint" that can be used for qualitative and quantitative analysis. nih.gov
Studies employing FT-IR spectroscopy on this compound have focused on elucidating its molecular structure, particularly the presence and vibrational modes of hydroxyl (OH) and carbonate (CO₃²⁻) groups. For instance, infrared emission spectra of this compound reveal three hydroxyl-stretching vibrations at 3484, 3426, and 3360 cm⁻¹. psu.edu The complexity of the C-O stretching modes in this compound's FT-IR spectrum, with bands observed at 1430 and 1419 cm⁻¹ (ν₃) and 764 and 739 cm⁻¹ (ν₄), is attributed to a loss of degeneracy, suggesting a more distorted structure compared to malachite. psu.edu
FT-IR is also crucial for monitoring the degradation of this compound. The thermal decomposition of this compound, for example, can be observed through changes in its infrared spectrum. Infrared emission spectroscopy shows that dehydroxylation occurs before the loss of carbonate, with the thermal decomposition completing by 375°C. psu.edu A significant change in intensity at 275°C of the 1505 cm⁻¹ band indicates a phase change associated with dehydroxylation, where this band is replaced by an increase in intensity of a band at 1425 cm⁻¹. psu.edu This technique can thus track the transformation of this compound into other compounds, such as copper oxides, under various conditions. psu.edu
Raman spectroscopy is highly effective for identifying mineral phases and studying their crystalline structures and alteration mechanisms. mdpi.com For this compound, Raman spectra provide characteristic vibrational modes for its OH, CO₃, and Cu-O groups, enabling its unequivocal identification and differentiation from other copper carbonates like malachite. psu.eduresearchgate.net
Key Raman bands for this compound include O-H stretching modes at 3453 and 3427 cm⁻¹, with O-H bending modes at 1035 and 952 cm⁻¹. psu.edu For the carbonate group, bands are observed at 1090 cm⁻¹ (ν₁), 837 and 817 cm⁻¹ (ν₂), 1490 and 1415 cm⁻¹ (ν₃), and 769 and 747 cm⁻¹ (ν₄). psu.edu The complexity of the carbonate region in this compound's Raman spectrum, particularly the ν₃ antisymmetric stretching vibration around 1578 cm⁻¹, is due to a loss of degeneracy of the C-O stretching modes, indicating a less distorted structure for malachite in comparison. psu.edu A characteristic intense band for this compound is found at approximately 400 cm⁻¹. psu.edu
Raman spectroscopy is particularly valuable for elucidating alteration mechanisms. It can detect the presence of both this compound and its degradation product, tenorite (copper oxide), in the same micro-areas, making it a valuable tool for determining this compound degradation. researchgate.net Studies have shown that this compound can alter into tenorite due to thermal or chemical alterations, such as exposure to alkaline conditions. researchgate.net Laser-induced degradation of this compound has also been studied, revealing that this compound degrades into tenorite only below a critical grain size of 25 µm. researchgate.net
Infrared Emission Spectroscopy (IES) is utilized to assess the thermal behavior of materials by measuring the radiation emitted from a heated sample. irdg.org For this compound, IES has been employed to determine its thermal stability and decomposition pathway. Studies have shown that this compound thermally decomposes in six overlapping stages, occurring around 282, 328, 350, 369, 384, and 840°C. psu.edu The initial stages are linked to water loss, while stages 3 and 4 involve the simultaneous loss of water and carbon dioxide. psu.edu Dehydroxylation is observed to occur before carbonate loss, with the decomposition process largely complete by 375°C. psu.edu
The changes in band intensities, such as the significant decrease of the 1505 cm⁻¹ band at 275°C, monitored by IES, provide direct evidence of phase changes and dehydroxylation processes during heating. psu.edu This technique is crucial for understanding how this compound behaves under elevated temperatures, which is relevant in contexts such as its use as a pigment in historical artifacts subjected to heat. psu.edu
X-ray Diffraction and Scattering Investigations of this compound
X-ray diffraction techniques are fundamental for determining the crystallographic structure, phase purity, and mineralogical composition of this compound, providing insights into its atomic arrangement and response to external stimuli like pressure.
Powder X-ray Diffraction (XRD) is a standard technique for identifying crystalline phases and determining the mineralogical composition of a sample. icdd.com It works by analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, with each crystalline substance producing a unique "fingerprint" pattern. icdd.com
For this compound, XRD is essential for confirming its presence, especially in mixtures, and for analyzing its crystallographic phase. This compound is known to be monoclinic, belonging to the P2₁/c space group. hpstar.ac.cn Conventional powder XRD analyses have refined its lattice parameters at ambient conditions, showing good agreement with previously reported values. hpstar.ac.cn For instance, typical refined lattice parameters are a = 5.001 Å, b = 5.851 Å, c = 10.346 Å, and β = 92.35°. hpstar.ac.cn
XRD is particularly useful in cultural heritage studies for identifying this compound as a pigment in paintings, often alongside other white pigments or extenders. cambridge.org It can distinguish this compound from other copper-containing blue and green pigments, providing unequivocal mineralogical identification. cambridge.org The technique can also help identify alteration products, such as tenorite, especially when combined with other analytical methods like X-ray Fluorescence (XRF) or microscopic examination, which can resolve issues of peak overlap in complex mixtures. icdd.com
Synchrotron Radiation X-ray Diffraction (SR-XRD) offers high brilliance and collimation, allowing for focused X-ray beams suitable for probing minute samples and conducting in-situ measurements under extreme conditions, such as high pressure. iphy.ac.cn This technique is crucial for investigating the structural response of this compound to high-pressure environments.
In high-pressure studies, SR-XRD has been used to investigate the properties of natural this compound up to 11 GPa at room temperature. hpstar.ac.cnresearchgate.net The results indicate that this compound remains stable within this pressure range, with no signs of peak disappearance or the appearance of new peaks in the diffraction patterns, suggesting the absence of structural phase transitions. hpstar.ac.cnresearchgate.net
The pressure-volume data obtained from in-situ SR-XRD experiments are typically described by a third-order Birch-Murnaghan equation of state. For this compound, parameters obtained include an ambient volume (V₀) of 304.5 ų, a bulk modulus (K₀) of 40 GPa (or 45.1 GPa when K₀' is fixed at 4), and a pressure derivative of the bulk modulus (K₀') of 5.5. hpstar.ac.cnresearchgate.net Furthermore, SR-XRD studies reveal significant axial compressional anisotropy in this compound, with axial bulk moduli Kₐ₀ = 29.7 GPa, Kᵦ₀ = 25.0 GPa, and K꜀₀ = 280 GPa. hpstar.ac.cnresearchgate.net This anisotropy highlights the differential compressibility along different crystallographic axes under high-pressure conditions. hpstar.ac.cnresearchgate.net
Table of this compound Structural and Spectroscopic Data
| Property/Technique | This compound Data | Reference |
| FT-IR Spectroscopy | ||
| OH-stretching vibrations | 3484, 3426, 3360 cm⁻¹ | psu.edu |
| C-O stretching (ν₃) | 1430, 1419 cm⁻¹ | psu.edu |
| C-O bending (ν₄) | 764, 739 cm⁻¹ | psu.edu |
| Phase change (dehydroxylation) | 1505 cm⁻¹ (decreases), 1425 cm⁻¹ (increases) at 275°C | psu.edu |
| Thermal decomposition completion | ~375°C | psu.edu |
| Raman Spectroscopy | ||
| OH-stretching modes | 3453, 3427 cm⁻¹ | psu.edu |
| OH-bending modes | 1035, 952 cm⁻¹ | psu.edu |
| Carbonate (ν₁) | 1090 cm⁻¹ | psu.edu |
| Carbonate (ν₂) | 837, 817 cm⁻¹ | psu.edu |
| Carbonate (ν₃) | 1490, 1415 cm⁻¹ (also 1578 cm⁻¹) | psu.eduresearchgate.net |
| Carbonate (ν₄) | 769, 747 cm⁻¹ | psu.edu |
| Characteristic intense band | ~400 cm⁻¹ | psu.edu |
| Degradation product | Tenorite (CuO) | researchgate.net |
| Powder X-ray Diffraction (XRD) | ||
| Crystal System | Monoclinic | hpstar.ac.cn |
| Space Group | P2₁/c | hpstar.ac.cn |
| Lattice Parameters (ambient) | a = 5.001 Å, b = 5.851 Å, c = 10.346 Å, β = 92.35° | hpstar.ac.cn |
| Synchrotron Radiation X-ray Diffraction (SR-XRD) | ||
| Pressure Stability | Stable up to 11 GPa | hpstar.ac.cnresearchgate.net |
| Ambient Volume (V₀) | 304.5 ų | hpstar.ac.cnresearchgate.net |
| Bulk Modulus (K₀) | 40 GPa (or 45.1 GPa if K₀'=4) | hpstar.ac.cnresearchgate.net |
| Pressure Derivative of Bulk Modulus (K₀') | 5.5 (or fixed at 4) | hpstar.ac.cnresearchgate.net |
| Axial Bulk Moduli | Kₐ₀ = 29.7 GPa, Kᵦ₀ = 25.0 GPa, K꜀₀ = 280 GPa | hpstar.ac.cnresearchgate.net |
Electron Microscopy and Microanalysis Techniques Applied to this compound
Electron microscopy and microanalysis techniques provide invaluable insights into the morphological, textural, and compositional characteristics of this compound at microscopic and sub-microscopic scales.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for Microstructure and Elemental Mapping
Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful tool for examining the microstructure and determining the elemental composition of this compound samples. SEM-EDS is utilized to visualize and document surface structures with high detail, allowing for the observation of features at the micro and nano-scale dti.dk. This technique can determine the distribution and orientation of micro and nano-particles within a material and map the elemental distribution across sample cross-sections or surfaces dti.dk.
In the context of this compound, SEM-EDS analyses have been employed to evaluate the micro-texture of this compound-containing paints and to identify their elemental distribution researchgate.netresearchgate.net. Studies have used SEM-EDX to detect chemical features specific to different this compound ore deposits, with trace elements such as zinc (Zn), arsenic (As), tin (Sn), calcium (Ca), and strontium (Sr) proving effective in discriminating the origin of samples researchgate.netresearchgate.net. Furthermore, SEM-EDS is instrumental in identifying unknown materials, particles, or coatings by thoroughly analyzing their structure and elemental composition dti.dk. It can also identify second phases on ceramic surfaces or analyze agglomerates and contamination thermofisher.com.
Electron Microprobe Analysis (EMPA) for Quantitative Elemental Composition
Electron Microprobe Analysis (EMPA) is a specialized technique that provides fine-scale quantitative chemical composition of minerals dtic.mil. For this compound, EMPA has been applied to analyze samples and detect chemical features specific to various this compound ore deposits researchgate.net. Research has shown that EMPA can reveal significant variations in the composition of associated minerals, such as fahlore, with varying antimony (Sb) and zinc (Zn) contents researchgate.net.
Quantitative elemental budgets derived from EMPA studies indicate that certain elements, including zinc (Zn), sulfur (S), nickel (Ni), and cobalt (Co), are rapidly lost during weathering processes. In contrast, other elements, particularly copper (Cu) and arsenic (As), are retained and can form secondary copper arsenates researchgate.net. EMPA complements X-ray Diffraction (XRD) data by validating major mineralogy results and identifying accessory minerals that may be present below the detection limits of XRD usgs.gov.
Stereomicroscopy for Macroscopic and Textural Features
Through stereomicroscopy, this compound can be observed to form minute turquoise blue bands and/or cockades geoscienceworld.org. Samples may also exhibit strongly zoned textures characterized by various colored patches or banding geoscienceworld.org. This visual assessment provides an initial understanding of the material's condition and macroscopic alterations.
Surface Analytical Techniques for this compound Characterization
Surface analytical techniques are crucial for understanding the outermost layers of this compound, which are often the most reactive and susceptible to environmental changes.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis and Radiation-Induced Changes
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information on the elemental composition, chemical state, and electronic state of elements within the uppermost 1-10 nanometers of a material's surface csic.esazooptics.combris.ac.uk.
XPS has been extensively used to monitor surface chemical changes in this compound pigments following prolonged irradiation with soft X-rays and Argon ion irradiation researchgate.netcsic.esresearchgate.net. Studies have shown that both types of radiation induce similar superficial alterations. Specifically, this compound experiences a progressive chemical reduction of Cu²⁺ to Cu⁺ researchgate.netcsic.esresearchgate.net. In this compound tempera, this copper reduction also occurs, and the proteins and lipids present in egg-yolk binders undergo degradation due to irradiation, leading to the cleavage of C-N, C-O(H), and C=O bonds researchgate.netcsic.es. XPS can effectively assess the chemical state of surface elements by observing changes in binding energy (peak shifts) and oxidation states, which reflect alterations in chemical interactions azooptics.com.
Thermal Analysis Techniques for this compound Investigations
Thermal analysis techniques are indispensable for investigating the thermal stability and decomposition behavior of this compound. These methods typically include Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) researchgate.netarizona.edupsu.eduumd.eduresearchgate.netasu.edu.
TGA quantifies mass loss over a specific temperature range, providing insights into decomposition processes asu.edu. DTA identifies endothermic and exothermic events and phase transitions by measuring temperature differences between a sample and a reference asu.edu. DSC measures the heat flow into or out of a sample as a function of time and temperature, revealing thermal events such as melting, crystallization, and decomposition asu.edu.
This compound, with the formula Cu₃(CO₃)₂(OH)₂, undergoes decomposition in both air and inert atmospheres. The primary solid end-product is copper(II) oxide (CuO), with some copper(I) oxide (Cu₂O) also forming in inert atmospheres arizona.edu. The rate of dissociation for this compound is largely dependent on temperature, the composition of the gaseous medium, and the grain size of the sample arizona.edu.
Differential Thermal Analysis (DTA) curves for this compound indicate that dissociation typically commences around 290°C and concludes by 395°C, with a characteristic endothermic peak observed at approximately 350°C arizona.edu. Earlier studies have reported endothermic effects for this compound at 420°C and 1100°C. At the first effect, tenorite (CuO) is formed, while the second effect corresponds to the reduction of CuO to Cu₂O psu.edu.
The thermal decomposition of natural this compound has been observed to occur in multiple, overlapping stages. These stages are typically found around 282, 328, 350, 369, 384, and 840°C psu.edu. A significant weight loss observed at approximately 840°C is attributed to the loss of oxygen and the subsequent conversion of copper oxide to cuprous oxide and ultimately to metallic copper psu.edu.
The activation energies for this compound decomposition vary depending on the atmosphere. In air, activation energies commonly range from 19.7 to 43.1 Kcal mol⁻¹ (most frequently around 27.5 Kcal mol⁻¹). In inert atmospheres, these values are higher, ranging from 45.4 to 59.3 Kcal mol⁻¹ arizona.edu.
Table 1: Key Thermal Decomposition Characteristics of this compound
| Technique | Decomposition Temperature Range (°C) | Peak Temperature (°C) | End-Products | Activation Energy (Kcal mol⁻¹) | Reference |
| DTA | 290 - 395 | 350 | CuO, Cu₂O | - | arizona.edu |
| DTA | 420, 1100 | - | CuO, Cu₂O | - | psu.edu |
| TGA | Stages: 282, 328, 350, 369, 384, 840 | - | CuO, Cu₂O, Cu | - | psu.edu |
| TGA | - | - | CuO, Cu₂O | Air: 19.7-43.1 (avg. 27.5) | arizona.edu |
| TGA | - | - | CuO, Cu₂O | Inert: 45.4-59.3 | arizona.edu |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Decomposition Pathways and Energetics
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to investigate the decomposition pathways and energetics of materials like this compound. TGA measures weight changes as a function of temperature, providing insights into thermal stability and decomposition events, while DSC quantifies the heat absorbed or released during thermal transitions xrfscientific.comlabmanager.com.
Studies on the thermal stability of this compound have revealed a complex decomposition process. Naturally occurring this compound undergoes thermal decomposition in multiple overlapping stages psu.eduresearchgate.net. For this compound, these stages typically occur around 282, 328, 350, 369, 384, and 840 °C psu.eduresearchgate.net. The initial stages, specifically the first two, are associated with the loss of water (dehydroxylation), while stages 3 and 4 involve the simultaneous loss of both water and carbon dioxide psu.eduresearchgate.net. Dehydroxylation has been observed to occur before the loss of carbonate, with the thermal decomposition largely completing by 375 °C psu.eduresearchgate.net.
The decomposition of this compound in a dynamic atmosphere, such as air or nitrogen, has shown endothermic effects in DTA at approximately 420 °C and 1100 °C psu.edu. The first endothermic effect leads to the formation of tenorite (CuO) psu.edu. The second endothermic effect, around 1100 °C, is associated with the reduction of CuO to cuprous oxide (Cu₂O) and eventually to metallic copper psu.edu. Some studies indicate that the reduction of CuO to Cu₂O occurs with a constancy of weight being reached at 660 °C psu.edu.
In contrast to malachite, which may decompose in a single step, this compound typically decomposes in two approximately equal steps when heated in a helium carrier gas, losing half of its CO₂ and H₂O content in each step researchgate.net. The product formed in the first stage of decomposition is a mixture of tenorite (CuO) and an this compound-like intermediate phase researchgate.net. The total weight loss for stages 1 and 2 for this compound is around 37.6% psu.edu.
The activation energies for this compound decomposition in air have been reported to vary between 19.7 and 43.1 Kcal mol⁻¹, commonly around 27.5 Kcal mol⁻¹ arizona.edu. In inert atmospheres, the activation energies range from 45.4 to 59.3 Kcal mol⁻¹ arizona.edu.
Table 1: this compound Thermal Decomposition Stages and Associated Phenomena
| Stage | Approximate Temperature Range (°C) | Associated Phenomena | Evolved Gases | Products |
| 1-2 | 282, 328 | Loss of water (dehydroxylation) | H₂O | - |
| 3-4 | 350, 369, 384 | Simultaneous loss of water and carbon dioxide | H₂O, CO₂ | - |
| 5 | ~420 (DTA endotherm) | Formation of tenorite (CuO) | - | CuO |
| 6 | ~840 (or ~1100 DTA endotherm) | Reduction of cupric oxide to cuprous oxide and copper | O₂ | Cu₂O, Cu |
Controlled Rate Thermal Analysis (CRTA) for Decomposition Kinetics
Controlled Rate Thermal Analysis (CRTA) is a technique that controls the rate of decomposition rather than the heating rate, providing more detailed kinetic information about thermal decomposition processes psu.eduoszk.hu. CRTA, often combined with mass spectrometry and infrared emission spectroscopy, has been used to study the thermal stability of this compound psu.eduresearchgate.net.
Reflectance Spectrophotometry for Optical Property Characterization
Reflectance spectrophotometry is a non-invasive technique widely employed to characterize the optical properties of pigments like this compound, particularly in cultural heritage contexts mdpi.comnih.govtandfonline.comnih.govdntb.gov.ua. This method involves measuring the amount of light reflected by a sample across a range of wavelengths, providing a spectral fingerprint that aids in pigment identification and understanding their optical behavior mdpi.comresearchgate.net.
This compound exhibits characteristic reflectance spectra due to its chemical composition, 2CuCO₃·Cu(OH)₂ mdpi.com. Its spectrum typically shows a relatively sharp band at about 460 nm and a broad, strong absorption band centered around 800 nm mdpi.com. Different absorption bands at approximately 1500 nm, 1930 nm, 2050 nm, 2285 nm, and 2355 nm are characteristic of the CO₃²⁻ and OH⁻ functional groups within the this compound structure mdpi.comnih.gov. A broad absorbance from approximately 525 to 900 nm in the visible region is also characteristic nih.gov.
A typical reflectance minimum for this compound is located at 640 nm nih.govresearchgate.net. In the near-infrared (NIR) portion of its reflectance spectrum, this compound shows characteristic absorption bands and is notable for appearing dark in NIR images, which helps distinguish it from other historic blue pigments cam.ac.uk. The presence of an absorption feature at 6684 cm⁻¹ (1496 nm) is associated with the first overtone of OH stretching, while features at 4376 and 4251 cm⁻¹ (2285 and 2352 nm) are linked to OH and carbonate group overtone and combination bands nih.gov.
Reflectance spectrophotometry, including Fiber Optics Reflectance Spectroscopy (FORS) and hyperspectral imaging, has been successfully used to identify this compound in various artifacts, including wall paintings and illuminated manuscripts mdpi.comnih.govtandfonline.com. For instance, FORS analysis has identified this compound by its typical reflectance minimum at 640 nm even in areas that appear darkened nih.gov. The technique can also differentiate between this compound and other blue pigments, such as ultramarine, and can reveal layering or mixtures of pigments tandfonline.comresearchgate.net.
Table 2: Characteristic Reflectance Spectral Features of this compound
| Wavelength/Wavenumber | Feature Type | Associated Functional Group/Phenomenon | Reference |
| ~460 nm | Sharp band | Electronic transitions of Cu²⁺ | mdpi.com |
| ~800 nm | Broad absorption band | Characteristic of Cu²⁺ cation | mdpi.com |
| 640 nm | Reflectance minimum | Characteristic spectral fingerprint | nih.govresearchgate.net |
| 1496 nm (6684 cm⁻¹) | Absorption feature | First overtone of OH stretching | nih.gov |
| 2285 nm (4376 cm⁻¹) | Absorption feature | OH and carbonate group overtone/combination bands | nih.gov |
| 2352 nm (4251 cm⁻¹) | Absorption feature | OH and carbonate group overtone/combination bands | nih.gov |
| 525-900 nm | Broad absorbance | Visible range | nih.gov |
| Near-infrared | Absorption bands, dark appearance | Unique identification | cam.ac.uk |
Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Profiling
Laser-Induced Breakdown Spectroscopy (LIBS) is an analytical technique that enables the rapid and accurate determination of the elemental composition of materials dtic.milscience4heritage.org. It operates by focusing a high-power pulsed laser onto a sample surface, creating a micro-plasma. The light emitted by this plasma is then spectrally analyzed to identify the constituent elements dtic.milscience4heritage.orgmdpi.com. LIBS is particularly advantageous for cultural heritage applications due to its minimal sample preparation requirements, rapid analysis, and capability for in-situ and nearly non-destructive analysis dtic.milscience4heritage.orgspectroscopyonline.com.
For this compound, LIBS analysis is effective in identifying the presence of copper (Cu), which is its primary metallic component wikipedia.orgontosight.aidtic.mil. As a copper-based pigment, this compound's LIBS spectra will prominently feature copper emission lines capes.gov.brresearchgate.net. Studies have shown that LIBS can successfully discriminate between various carbonate minerals, including this compound, based on their unique elemental profiles dtic.mil.
LIBS has been used to study this compound in various contexts, such as in medieval manuscripts, where it helps in understanding the chemical composition of pigments capes.gov.brresearchgate.netresearchgate.net. By analyzing the characteristic atomic emission from the plasma, LIBS can provide qualitative and semi-quantitative elemental information dtic.milscience4heritage.orgdntb.gov.ua. For instance, in mixtures of this compound and other pigments like lapis-lazuli, LIBS can determine compositional ratios, such as Al/Cu and Na/Cu ratios, which vary with the percentage of this compound in the mixture researchgate.net.
Furthermore, LIBS can be employed for depth profiling, allowing researchers to distinguish between original pictorial layers and surface contaminations or retouches spectroscopyonline.com. This capability is crucial for the conservation and authentication of artworks. The sensitivity of LIBS spectra to carbonate chemistry also suggests its potential for discriminating between different carbonate minerals dtic.mil.
Table 3: Key Elements Detectable in this compound by LIBS
| Element | Significance in this compound |
| Copper (Cu) | Primary metallic component, responsible for blue color wikipedia.orgontosight.aidtic.mil |
| Carbon (C) | Component of the carbonate group (CO₃²⁻) geologyscience.com |
| Oxygen (O) | Component of carbonate and hydroxide (B78521) groups geologyscience.com |
| Hydrogen (H) | Component of the hydroxide group (OH⁻) geologyscience.com |
Degradation and Alteration Mechanisms of Azurite in Diverse Environments
Environmental Factor-Induced Chemical Transformations
The chemical stability of azurite is highly dependent on its surrounding environment, with temperature, pH, humidity, and the presence of specific ions significantly impacting its integrity.
Thermal Degradation and Conversion to Tenorite (Copper Oxide)
This compound undergoes thermal decomposition, converting into black copper(II) oxide (tenorite, CuO) upon exposure to heat. This transformation can occur at relatively low temperatures, especially in the presence of alkaline conditions researchgate.netijcs.rounitus.itresearchgate.net. Studies have shown that this compound begins to decompose at approximately 200°C, with a more significant decomposition rate observed around 300°C to 400°C arizona.edukremer-pigmente.comcolourlex.com. The decomposition process involves the loss of water and carbon dioxide researchgate.netpsu.edu.
Research indicates that the thermal decomposition of this compound occurs in multiple overlapping stages. For instance, natural this compound can decompose in six stages, with initial water loss occurring around 282°C and 328°C, followed by simultaneous loss of water and carbon dioxide in subsequent stages around 350°C, 369°C, and 384°C psu.edu. The complete dehydroxylation and decarboxylation are generally observed by 430°C to 450°C psu.edu. The final stage, around 840°C, involves the reduction of cupric oxide to cuprous oxide and eventually to copper psu.eduresearchgate.net.
Table 1: Thermal Decomposition Stages of this compound
| Stage | Approximate Temperature (°C) | Evolved Gases/Process | Notes |
| 1 | 282 | Water loss | psu.edu |
| 2 | 328 | Water loss | psu.edu |
| 3 | 350 | Water & CO₂ loss | psu.edu |
| 4 | 369 | Water & CO₂ loss | psu.edu |
| 5 | 384 | Water & CO₂ loss | psu.edu |
| 6 | 840 | Oxygen loss | Reduction of CuO to Cu₂O and Cu psu.eduresearchgate.net |
The conversion of this compound to tenorite can also occur in highly alkaline environments, such as those found in lime washes, even without extreme heating ijcs.ro. For example, a study on Baroque mural paintings observed this compound transforming into tenorite in the presence of a highly alkaline lime and casein binder, leading to a violet discoloration ijcs.ro.
Chemical Alterations under Alkaline and Acidic Conditions
This compound's stability is sensitive to pH changes. While it is generally resistant to cold alkalis, exposure to alkaline conditions, especially when combined with high humidity, can lead to its conversion into malachite (CuCO₃·Cu(OH)₂) researchgate.netredalyc.orgresearchgate.netgecorpa.ptresearchgate.net. This transformation is a common degradation pathway, resulting in a visible color change from blue to green wikipedia.orgnaturalpigments.com. The stability relations between this compound and malachite are closely tied to the activities of carbonate and bicarbonate ions, with malachite being more stable under typical atmospheric conditions arizona.edumdpi.commineral-forum.com.
Conversely, this compound is readily decomposed by acids researchgate.netcolourlex.commuseum.wales. For instance, it can react with oxalic acid to form copper oxalates (e.g., mooloite) researchgate.netd-nb.info. The dissolution of this compound in acidic solutions is a characteristic property, as it is a carbonate mineral colourlex.comwikipedia.orgmuseum.wales. In acidic environments, such as those resulting from SO₂ deposition, this compound may exhibit more stability than malachite mdpi.com.
Photochemical Degradation and Radiation Damage from X-rays and Ions
This compound is generally considered stable to light and atmospheric conditions when used in oil and tempera paints colourlex.comwikipedia.orgnaturalpigments.comd-nb.info. However, exposure to ultraviolet (UV) light has been shown to induce the transformation of this compound into malachite in tempera paint mock-ups, with intermediate chemical compositions observed between the two phases mdpi.com.
Regarding radiation damage, intense radiation sources like X-rays and ion beams can affect pictorial models containing this compound researchgate.net. While specific detailed research findings on the precise mechanisms and extent of damage from X-rays and ions on this compound were not extensively detailed in the provided search results, the mention highlights that these forms of radiation are considered factors in its degradation researchgate.net.
Humidity and Chloride Ion-Induced Transformations to Basic Copper Chlorides (e.g., Paratacamite, Atacamite)
High humidity, particularly in conjunction with the presence of chloride ions, is a significant factor in the degradation of this compound researchgate.netredalyc.orgresearchgate.netgecorpa.ptresearchgate.netd-nb.infoarp.org.pt. This environmental combination commonly leads to the formation of basic copper chlorides, such as paratacamite (Cu₂Cl(OH)₃) and atacamite (Cu₂Cl(OH)₃), which are polymorphs researchgate.netredalyc.orgresearchgate.netgecorpa.ptwikipedia.orgnaturalpigments.comtandfonline.comijcs.ro. This alteration results in a chromatic shift from blue to green researchgate.netwikipedia.org.
Case studies on wall paintings have frequently identified paratacamite and atacamite as degradation products of this compound, especially where chloride ions are present from various sources researchgate.netredalyc.orgresearchgate.netgecorpa.ptwikipedia.orgnaturalpigments.comarp.org.pttandfonline.com. The formation of these copper hydroxychlorides is a common alteration observed in historical artworks researchgate.netgecorpa.ptwikipedia.orgtandfonline.com. The presence of water and the migration of chloride-containing solutions, often influenced by cyclic solar radiation, can drive this transformation redalyc.orgresearchgate.netarp.org.pt.
This compound-Binder Interaction Studies and Their Impact on Stability
The interaction between this compound and its binding medium can significantly influence its stability. While this compound is generally considered permanent in oil and tempera paint colourlex.comwikipedia.orgnaturalpigments.com, certain binders and environmental conditions can induce degradation. For instance, in mural paintings, this compound can darken when exposed to sulfur fumes wikipedia.orgnaturalpigments.com.
In fresco techniques, the degradation of this compound appears to be related to the alkaline pH of the plaster and the pigment's grain size researchgate.netresearchgate.netd-nb.info. The use of an organic binder can improve this compound's stability against bright light and atmospheric conditions researchgate.net. However, interactions with specific organic additives, such as casein in alkaline lime washes, can lead to the conversion of this compound to tenorite and associated discoloration ijcs.ro.
Another reported interaction involves the formation of verdigris (copper acetate (B1210297) compounds) when high relative humidity interacts with an this compound-containing paint layer, degrading an oil binder d-nb.info. The yellowing of the binder or varnish can also alter the perceived blue shade to a green one in oil paintings d-nb.info.
Influence of this compound Particle Size and Morphology on Degradation Kinetics
The particle size and morphology of this compound can play a role in its degradation kinetics. Smaller this compound particles are reported to have less coloring power and are more sensitive to chemical interactions d-nb.info. This increased sensitivity suggests that a larger surface area exposed to environmental factors can accelerate degradation processes.
In frescoes, the degradation of this compound has been linked to its grain size researchgate.netresearchgate.netd-nb.info. Research on laser-induced degradation of this compound has shown that the temperature of the grains decreases as their size increases, and this compound degrades into tenorite only below a critical value, specifically 25 μm unitus.it. This indicates that finer particles are more susceptible to thermal degradation, highlighting the importance of particle size in the stability of this compound pigments.
Table 2: Influence of Particle Size on this compound Degradation
| Factor | Effect on Degradation | Reference |
| Smaller particles | More sensitive to chemical interaction d-nb.info, more susceptible to thermal degradation below 25 μm unitus.it | unitus.itd-nb.info |
| Larger particles | Less sensitive to degradation, higher thermal stability unitus.it | unitus.it |
Pseudomorphism and Intergrowth Phenomena with Malachite
This compound, a deep-blue copper carbonate hydroxide (B78521), frequently undergoes alteration into malachite, a green copper carbonate hydroxide, through a process known as pseudomorphism. This phenomenon involves the replacement of this compound by malachite while remarkably preserving the original crystal morphology of the this compound. In contrast, the pseudomorphism of this compound after malachite is exceedingly rare. arizona.edumineral-forum.commineral-forum.comspiritualgemmologist.comtgms.orggeologyin.comhealingcrystals.comcharliesgems.fr This transformation highlights the relative stability of malachite over this compound under typical atmospheric conditions. arizona.edumineral-forum.com
The chemical mechanism underlying this alteration involves the incorporation of water and the subsequent release of carbon dioxide. Specifically, the degradation reaction can be represented as: 2 Cu₃(CO₃)₂(OH)₂ (this compound) + H₂O → 3 Cu₂(CO₃)(OH)₂ (Malachite) + CO₂ webexhibits.orgwikipedia.org
This reaction demonstrates a change in the carbonate-to-hydroxide ratio, shifting from 1:1 in this compound to 1:2 in malachite. wikipedia.org
Driving Forces and Environmental Conditions
The conversion of this compound to malachite is highly sensitive to subtle changes in the surrounding environment, primarily influenced by the partial pressure of carbon dioxide (Pco₂) and pH levels. arizona.edumineral-forum.commineral-forum.comcambridge.org Malachite is thermodynamically more stable than this compound under normal atmospheric conditions. mineral-forum.com A low partial pressure of CO₂ favors the transformation, as carbon dioxide is a product of the reaction and is thus removed from the system. mineral-forum.commineral-forum.comwikipedia.org
This compound typically forms under relatively acidic conditions with high carbonate activities. However, as environmental conditions shift towards more alkaline pH levels, malachite becomes the more stable phase. arizona.educambridge.orgmdpi.com High humidity and the availability of water are critical factors facilitating this transformation. mineral-forum.comspiritualgemmologist.comgeologyin.comhealingcrystals.com While tropical climates, due to their higher temperatures, may initially favor this compound formation, colder geographical areas tend to slow down the pseudomorphism process. mineral-forum.commineral-forum.com
A notable consequence of this chemical conversion is a reduction in molecular volume. The transformation of two this compound molecules (containing three copper atoms each) to three malachite molecules (containing two copper atoms each) results in an approximate 9.5% increase in porosity within the mineral structure. mineral-forum.com This volume decrease allows the reaction to proceed gradually without causing the original this compound crystal to fracture, thereby maintaining its external shape. The resulting malachite pseudomorphs are often microcrystalline. mineral-forum.com
Intergrowth Phenomena
Beyond pseudomorphism, this compound and malachite are frequently found in close association, exhibiting intergrowth phenomena. They can occur side-by-side, forming distinctive banded or layered patterns, or be intimately mixed within a single specimen, often referred to as "azurmalachite." spiritualgemmologist.comgeologyin.commoonrisecrystals.comgeologyscience.com This coexistence arises because both minerals form under similar geological conditions, particularly in the oxidized zones of copper deposits. geologyin.com Intergrowth can result from metasomatism, a process involving the alteration of minerals by ion-rich fluids, or through the simultaneous precipitation of both minerals from copper-rich solutions. geologyscience.com
Research Findings on Stability and Transformation
Research employing Eh-pH diagrams has been instrumental in explaining the stability relationships between this compound and malachite. These diagrams illustrate that this compound and malachite can coexist at specific conditions, such as a Pco₂ of 10⁻³·⁴⁵ atm and a pH of 6.95. This Pco₂ value is remarkably close to the average partial pressure of CO₂ in the atmosphere (10⁻³·⁵ atm), underscoring the environmental sensitivity of their interconversion. arizona.edu
Thermal decomposition studies further differentiate the behavior of these two minerals. Both this compound and malachite decompose upon heating, losing water and carbon dioxide, though at varying temperatures and stages. This compound typically begins to decompose around 300°C, while malachite starts around 275°C. However, the complete decomposition temperatures can vary significantly depending on the heating rate. psu.eduarizona.eduresearchgate.netdnb.de
Table 1: Key Characteristics and Transformation Parameters of this compound and Malachite
| Parameter | This compound [Cu₃(CO₃)₂(OH)₂] | Malachite [Cu₂(CO₃)(OH)₂] | Reference |
| Color | Deep blue to azure blue | Bright green to dark green, often banded | spiritualgemmologist.comgeologyin.com |
| Stability (Atmospheric) | Less stable | More stable | arizona.edumineral-forum.com |
| Formation pH Conditions | Relatively acidic (with high carbonate activities) | Alkaline | arizona.educambridge.orgmdpi.com |
| Transformation to Malachite | Favored by low Pco₂ and high humidity | - | mineral-forum.commineral-forum.comwikipedia.org |
| Volume Change (Pseudomorphism) | Decreases by ~9.5% when converting to malachite | - | mineral-forum.com |
| Crystal Habit | Common as crystals, often complex | Rare as distinct crystals, often microcrystalline | mineral-forum.comtgms.org |
| Coexistence Conditions | Pco₂ = 10⁻³·⁴⁵ atm, pH = 6.95 (can coexist with malachite) | Pco₂ = 10⁻³·⁴⁵ atm, pH = 6.95 (can coexist with this compound) | arizona.edu |
| Thermal Decomposition Onset | ~300°C (varies with heating rate) | ~275°C (varies with heating rate) | psu.eduarizona.edudnb.de |
Geochemical and Mineralogical Formation Processes of Azurite
Genesis and Occurrence of Azurite in Oxidized Zones of Copper Ore Deposits
This compound primarily forms as a secondary mineral in the oxidized zones of copper ore deposits. nih.govwikipedia.orgataman-chemicals.com This genesis occurs near the Earth's surface where oxygen-rich water and air interact with pre-existing copper-bearing minerals. wikipedia.org The process involves carbon-dioxide-rich waters seeping into the Earth, where the carbonic acid present in these waters dissolves small amounts of copper from the primary ore. wikidata.org The dissolved copper is then transported until it encounters a new geochemical environment, such as changes in water chemistry, temperature, or evaporation, which can lead to the precipitation of this compound. wikidata.org Significant accumulations of this compound can develop if these favorable conditions persist over extended periods. wikidata.org
This compound is commonly found in the same geological settings as malachite, its chemically similar sister mineral, though it is typically less abundant. nih.gov Both minerals occur widely as supergene copper minerals, forming in the oxidized zone of copper ore deposits. nih.gov
Hydrothermal and Supergene Formation Conditions of this compound
This compound formation is predominantly associated with supergene processes, which involve the weathering of rocks near the surface by descending meteoric waters. While primary copper deposits often contain sulfide (B99878) minerals like chalcopyrite and bornite, this compound forms as a secondary mineral through the alteration and weathering of these primary copper sulfide minerals. wikipedia.org It integrates into oxidized copper ores.
Supergene enrichment, which leads to the formation of minerals like this compound, is often linked to episodes of uplift and doming, triggering the exhumation and subsequent oxidation of primary hypogene mineralization (e.g., chalcopyrite, pyrite, galena). This process results in the precipitation of secondary sulfides, carbonates, and iron oxyhydroxides.
Role of Carbon Dioxide Partial Pressure and pH in this compound Formation
The formation and stability of this compound are highly sensitive to the partial pressure of carbon dioxide (pCO₂) and pH conditions. nih.gov this compound preferentially forms under neutral to slightly alkaline pH conditions.
Research indicates that this compound is thermodynamically favored when the partial pressure of CO₂ is sufficiently high, specifically at pCO₂ values higher than 10⁻³·⁴⁵ atm. At this equilibrium partial pressure, this compound and malachite can coexist at pH values of 6.95 and 13.05. In contrast, malachite is the stable phase at pCO₂ values less than 10⁻³·⁴⁵ atm. The conversion of this compound into malachite is often attributed to the low partial pressure of carbon dioxide in the air. nih.gov
The precipitation of both this compound and malachite from cupric-ion-bearing solutions typically occurs at pH values ranging between 6 and 8, depending on the CO₂ partial pressures. This compound formation requires relatively acidic conditions and high carbonate activities.
The stability of copper carbonate (CuCO₃), a precursor in some formation pathways, is critically dependent on pCO₂. In the presence of water or moist air at 25°C, CuCO₃ is stable only when pCO₂ is above 4.57 atmospheres and the pH is between approximately 4 and 8. Below this partial pressure, CuCO₃ reacts with water to form basic carbonates like this compound.
The following table summarizes the stability conditions related to pCO₂ for this compound and malachite:
| Mineral | pCO₂ Condition for Stability | Coexistence pH (at pCO₂ = 10⁻³·⁴⁵ atm) |
| This compound | > 10⁻³·⁴⁵ atm | 6.95 and 13.05 |
| Malachite | < 10⁻³·⁴⁵ atm | 6.95 and 13.05 |
Influence of Biological Activity and Swelling Clays on Mineral Precipitation
The presence of impermeable clay during the weathering of the oxidation zone can elevate pCO₂ levels by creating a comparatively closed system, which can reach the high levels above atmospheric pressure required for this compound formation.
Studies on this compound formation have also considered the role of biological activity. For instance, oxygen and carbon isotope values in this compound suggest its formation at lower temperatures (up to 32°C) and with less bacterial activity compared to malachite. In some deposits, the absence of interbanded this compound and malachite, which is typical of episodic bacterial populations triggered by seasonal precipitation, indicates that sulfide-digesting bacteria were relatively free of seasonal population swings.
Associated Mineral Assemblages and Natural Impurities in this compound Deposits
This compound is commonly found in association with a variety of other minerals, particularly those formed in oxidized copper environments. Its presence is often a good surface indicator of weathered copper sulfide ores. nih.gov
Commonly associated minerals include:
Malachite (Cu₂(CO₃)(OH)₂): Frequently found with this compound, often forming striking blue and green combinations. nih.govwikipedia.orgataman-chemicals.com this compound can also be pseudomorphically replaced by malachite due to weathering. nih.govataman-chemicals.com
Cuprite (B1143424) (Cu₂O): A copper(I) oxide mineral, often found alongside this compound. nih.govwikipedia.org
Native Copper (Cu): Elemental copper, which can occur in these oxidized zones. nih.gov
Iron Oxide Minerals : Such as Goethite (FeO(OH)) and Limonite (a mixture, primarily goethite), which are common alteration products of iron-bearing sulfide minerals. nih.gov
Chrysocolla ((Cu,Al)₂H₂Si₂O₅(OH)₄·nH₂O): Another secondary copper mineral often found in these settings. wikipedia.org
Brochantite (Cu₄SO₄(OH)₆): A cupric sulfate (B86663) mineral that can be associated with this compound, particularly in arid climates or rapidly oxidizing copper sulfide deposits.
Tenorite (CuO): A black copper(II) oxide mineral.
Primary Copper Sulfide Minerals : this compound forms from the alteration of these, including Chalcopyrite (CuFeS₂), Chalcocite (Cu₂S), Bornite, Covellite, Enargite, Famatinite, and Tennantite-Tetrahedrite. wikipedia.org
Natural impurities in this compound deposits can include other secondary minerals, often bearing metallic elements, such as oxides, carbonates, phosphates, arsenates, and sulfates. For example, zinc is a known impurity in this compound, often present as inclusions of smithsonite (B87515) (ZnCO₃), particularly in localities like Chessy, France. Calcium and strontium correlations can also be observed, potentially stemming from calcium-carbonate species. Sulfur content is common in this compound due to its link to the oxidation of primary copper sulfides.
Geographical Distribution and Mineralogical Surveys of this compound Localities
This compound is found in numerous localities worldwide, typically associated with copper ore deposits. Historically, it was known as chessylite, named after its type locality at Chessy-les-Mines near Lyon, France, where rosettes of this compound crystals are found. nih.gov
Notable occurrences and significant deposits include:
United States : Bisbee, Arizona, and nearby locations are known for producing fine this compound specimens, including clusters of crystals and spherical aggregates. nih.gov Other notable locations in the U.S. include New Mexico and Utah. wikidata.org
France : Chessy, Rhône, France, is a classic locality known for its rosettes. nih.gov
Africa : Important deposits have been found in Namibia and Morocco. wikidata.org The Democratic Republic of Congo (formerly Zaire) also has significant copper deposits where this compound can occur.
Australia : Burra Mine, South Australia, is a known locality. nih.gov
Other Global Localities : Mexico, Chile (e.g., Chuquicamata), Russia, and Greece (e.g., Laurion) are also known for this compound occurrences. wikidata.org Wales also has several important this compound localities.
Mineralogical surveys often highlight that this compound is less abundant than malachite, but its striking blue color makes it a sought-after mineral specimen. nih.govwikipedia.org
Advanced Thermodynamic and Phase Stability Research of Azurite
High-Pressure Behavior and Determination of Equation of State for Azurite
The high-pressure behavior of this compound has been investigated using advanced techniques such as in situ synchrotron powder X-ray diffraction and Raman spectroscopy. These studies aim to understand the structural response of this compound to extreme pressures and to derive its equation of state. Research indicates that this compound remains stable within the pressure regions typically explored in such experiments, for instance, up to 11 GPa for X-ray diffraction and 16 GPa for Raman spectroscopy at room temperature. ereztech.comcarbon-dioxide-properties.com
The pressure-volume data obtained from in situ X-ray diffraction experiments can be accurately described by a third-order Birch-Murnaghan equation of state. Key parameters determined from these studies include the zero-pressure volume (V₀), the isothermal bulk modulus (K₀), and its pressure derivative (K₀'). For this compound, a zero-pressure volume (V₀) of 304.5(4) ų has been reported. ereztech.comcarbon-dioxide-properties.com The isothermal bulk modulus (K₀) was determined to be 40(2) GPa, with a pressure derivative (K₀') of 5.5(6). ereztech.comcarbon-dioxide-properties.com When K₀' was fixed at 4, K₀ was found to be 45.1(8) GPa. ereztech.comcarbon-dioxide-properties.com
A notable characteristic of this compound's high-pressure behavior is its intense axial compressional anisotropy. When fitted with a linearized third-order Birch-Murnaghan equation of state for individual axes, the axial bulk moduli reveal significant differences: Kₐ₀ = 29.7(9) GPa, Kᵦ₀ = 25.0(7) GPa, and K꜀₀ = 280(55) GPa. ereztech.comcarbon-dioxide-properties.com This anisotropy in compressibility can also be expressed as βₐ:βᵦ:β꜀ = 9.43:11.20:1.00, indicating that compression along the b-axis is most pronounced, followed by the a-axis, with the c-axis being significantly stiffer. ereztech.com
Table 1: Birch-Murnaghan Equation of State Parameters for this compound
| Parameter | Value | Unit | Reference |
| V₀ | 304.5(4) | ų | ereztech.comcarbon-dioxide-properties.com |
| K₀ | 40(2) | GPa | ereztech.comcarbon-dioxide-properties.com |
| K₀' | 5.5(6) | - | ereztech.comcarbon-dioxide-properties.com |
| K₀ (fixed K₀'=4) | 45.1(8) | GPa | ereztech.comcarbon-dioxide-properties.com |
Table 2: Axial Compressional Behavior of this compound
| Axis | Axial Bulk Modulus (K₀) | Unit | Reference |
| a | 29.7(9) | GPa | ereztech.comcarbon-dioxide-properties.com |
| b | 25.0(7) | GPa | ereztech.comcarbon-dioxide-properties.com |
| c | 280(55) | GPa | ereztech.comcarbon-dioxide-properties.com |
Thermal Decomposition Kinetics and Characterization of Intermediate Phases
The thermal decomposition of this compound is a complex, multi-stage process that has been extensively studied using techniques such as controlled rate thermal analysis (CRTA) combined with mass spectrometry (MS) and infrared emission spectroscopy (IES). ereztech.comfishersci.at The decomposition pathway and the temperatures at which different stages occur can vary depending on factors like heating rate and atmospheric conditions. pollinatorhub.euscribd.com
Initial stages of decomposition involve the loss of water (dehydroxylation) and carbon dioxide (decarboxylation). For this compound, the first two stages are primarily associated with water loss, while stages 3 and 4 involve the simultaneous loss of both water and carbon dioxide. ereztech.comfishersci.at Infrared emission spectroscopy indicates that dehydroxylation can occur before the loss of carbonate. ereztech.com
Studies have identified specific temperature ranges for these stages. For this compound, these stages occur around 282 °C, 328 °C, 350 °C, 369 °C, 384 °C, and 840 °C. ereztech.comfishersci.at The product formed in the initial decomposition stages is often a mixture of tenorite (CuO) and an this compound-like intermediate phase. nih.gov The theoretical weight loss for this compound, based on its formula Cu₃(CO₃)₂(OH)₂, is approximately 5.2% for hydroxyl units and 25.5% for CO₂, totaling 30.7%. fishersci.at Measured weight losses are often close to these theoretical values. fishersci.atamericanelements.com
The decomposition temperature of this compound has been reported to be less than 200 °C under very slow heating rates. pollinatorhub.eu For instance, this compound was observed to decompose at 190 °C, losing 2.76% weight over 45 days. pollinatorhub.eu This highlights the significant influence of heating rate on the apparent decomposition temperature. pollinatorhub.euscribd.com
Table 3: Thermal Decomposition Stages of this compound
| Stage | Approximate Temperature (°C) | Evolved Gases/Process | Primary Product | Reference |
| 1 | 282 | Loss of water | - | ereztech.comfishersci.at |
| 2 | 328 | Loss of water | - | ereztech.comfishersci.at |
| 3 | 350 | Simultaneous H₂O & CO₂ loss | CuO, this compound-like intermediate | ereztech.comfishersci.atnih.gov |
| 4 | 369 | Simultaneous H₂O & CO₂ loss | CuO, this compound-like intermediate | ereztech.comfishersci.atnih.gov |
| 5 | 384 | Simultaneous H₂O & CO₂ loss | CuO | ereztech.comfishersci.at |
| 6 | 840 | Deoxygenation (CuO to Cu₂O to Cu) | Cu₂O, Cu | ereztech.comfishersci.at |
Comparative Thermodynamic Stability of this compound and Malachite Phases
The thermodynamic stability of this compound and malachite is a critical aspect of their occurrence and interconversion in natural environments. It is generally recognized that malachite is more stable under typical atmospheric conditions than this compound. nih.gov This difference in stability is primarily influenced by the partial pressure of carbon dioxide (Pco₂) and pH. nih.gov
Thermodynamic calculations and experimental data show that the malachite/azurite transition is highly sensitive to small chemical changes in the environment. nih.gov Equilibrium between these two minerals is reached at a Pco₂ of approximately 10⁻³·⁴⁵ atm, which is very close to the normal or average CO₂ partial pressure of the atmosphere (around 10⁻³·⁵ atm). nih.gov At Pco₂ values higher than 10⁻³·⁴⁵ atm, this compound tends to be the stable phase, while at values less than 10⁻³·⁴⁵ atm, malachite is stable. nih.gov
The precipitation of both minerals from cupric-ion-bearing solutions typically occurs at pH values between 6 and 8, depending on the CO₂ partial pressures. nih.gov this compound generally requires more acidic conditions and relatively high carbonate activities to form, which explains why malachite is the more common copper carbonate mineral. nih.gov The frequent alteration of this compound into malachite in nature is often attributed to subtle changes in carbonate/bicarbonate activities as conditions return to "normal" atmospheric levels. nih.gov
Thermodynamic properties, such as enthalpies of decomposition and formation, further differentiate their stability. Enthalpies of decomposition have been measured at 973 K, with this compound exhibiting an enthalpy of decomposition of 105.1 ± 5.8 kJ/mol, compared to 66.1 ± 5.0 kJ/mol for malachite. Enthalpies of formation from oxides at 973 K were determined to be -84.7 ± 7.4 kJ/mol for this compound and -52.5 ± 5.9 kJ/mol for malachite. Heat capacities (Cₚ⁰) and third law entropies (S₂₉₈·₁₅⁰) have also been measured, providing a comprehensive thermodynamic database for these minerals.
Table 4: Comparative Thermodynamic Properties of this compound and Malachite (at 973 K)
| Property | This compound (Cu₃(CO₃)₂(OH)₂) | Malachite (Cu₂(CO₃)(OH)₂) | Unit | Reference |
| Enthalpy of Decomposition | 105.1 ± 5.8 | 66.1 ± 5.0 | kJ/mol | |
| Enthalpy of Formation (from oxides) | -84.7 ± 7.4 | -52.5 ± 5.9 | kJ/mol |
Computational and Theoretical Chemistry Studies of Azurite
Quantum Chemistry Simulations and Electronic Structure Calculations
Quantum chemistry simulations, particularly those rooted in density functional theory (DFT), are pivotal in elucidating the electronic structure and reactivity of complex materials like azurite. These computational approaches offer insights into properties that are difficult to ascertain through experimental methods alone.
Density Functional Theory (DFT) Applications for this compound
Density Functional Theory (DFT) is a widely adopted computational quantum mechanical modeling method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases wikipedia.orgnih.gov. Its efficiency and accuracy in modeling quantum-mechanical properties make it a popular choice wikipedia.org. For this compound, DFT applications have provided crucial insights into its electronic characteristics and interactions.
Specifically, DFT has been employed to understand the interaction mechanisms between reagents and mineral surfaces, particularly in the context of catalytic sulfidization on the this compound (011) surface by ammonium (B1175870) salts, which is relevant to flotation processes fishersci.be. Calculations revealed that the interaction between sodium sulfide (B99878) (Na₂S) and the this compound surface was enhanced by ammonium bisulfate (NH₄HSO₄) modification fishersci.be.
Furthermore, DFT calculations are instrumental in predicting properties such as dielectric constant, ionization potential, and polarizability, enabling researchers to tailor these properties for specific applications wikipedia.org. DFT also aids in identifying reactive sites and analyzing the stability of transition states within molecular systems wikipedia.org. A significant application involved combining DFT with state-of-the-art numerical many-body calculations to propose an effective generalized spin-1/2 diamond chain model for this compound. This model has successfully provided a consistent description of various experimental observations, including low-temperature magnetization, inelastic neutron scattering, nuclear magnetic resonance measurements, magnetic susceptibility, and specific heat fishersci.fi.
Analysis of Charge Density Distribution and Chemical Bonding
The intricate structure and bonding within this compound have been thoroughly investigated through the analysis of charge density distribution, primarily using accurate single-crystal X-ray diffraction data americanelements.comthegoodscentscompany.comwikipedia.org. Both spherical Independent Atom Model (IAM) and pseudoatom models have been utilized in these refinements americanelements.comthegoodscentscompany.comwikipedia.org.
A topological analysis of the electron density function has been performed to characterize the chemical bonding peculiarities of the two distinct copper atoms (Cu(1) and Cu(2)) present in the this compound crystal, which exhibit coordination numbers of 4 and 5, respectively americanelements.comthegoodscentscompany.com. Deformation electron density maps, both dynamic (IAM) and static (pseudoatom), have been generated for the carbonate (CO₃) group and for the copper-oxygen squares around Cu(1) and Cu(2) americanelements.comthegoodscentscompany.comwikipedia.org.
Key findings from these analyses include:
The carbonate group, despite not being constrained by trigonal symmetry, displays peaks in its electron density maps resulting from σ-bonds between C-sp2 hybrid orbitals and O-p orbitals. Some delocalization of density is also observed in the dynamic map due to the thermal motion of oxygen atoms americanelements.comthegoodscentscompany.comwikipedia.org.
A notable observation is the preferential occupation of the non-bonding 3d orbitals of the copper atoms, which are situated above and below the Cu-squares americanelements.comthegoodscentscompany.comwikipedia.org.
For the Cu(1)-atom, the center of these electron density peaks forms an angle of approximately 53° with the c-axis in the ac plane. This direction aligns with the maximum magnetic susceptibility observed at ambient temperature americanelements.comthegoodscentscompany.comwikipedia.org.
The real atomic charges of copper atoms in this compound, as determined from multipole refinements, are found to be close to Cu⁺¹ americanelements.comthegoodscentscompany.comwikipedia.org.
The occupancies of the 3d atomic orbitals indicate that the non-bonding orbitals are the most populated in both copper atoms. This characteristic is typical for a Jahn-Teller octahedron, and it is even more pronounced in this compound due to the absence of apical oxygen ligands americanelements.comthegoodscentscompany.comwikipedia.org.
Modeling of this compound's Magnetic Properties
This compound (Cu₃(CO₃)₂(OH)₂) is a natural mineral of significant interest in condensed matter physics due to its classification as a frustrated magnet, exhibiting unusual and extensively discussed magnetic behavior fishersci.fi. It serves as a prime experimental realization of a spin-1/2 quantum antiferromagnet, specifically a diamond spin chain, which is a type of frustrated antiferromagnetic quantum spin chain. The magnetic properties of this compound are notably characterized by a distinct 1/3 magnetization plateau at low temperatures and the presence of two peaks in its temperature-dependent specific heat.
Investigation of Antiferromagnetic Phase Transitions
This compound exhibits an ordered antiferromagnetic (AFM) phase below a Néel temperature (T_N) of approximately 1.88 K to 1.9 K. Early investigations suggested the presence of three-dimensional (3D) long-range AFM order. Recent neutron diffraction results have corroborated the existence of commensurate magnetic order in this compound, which coexists with significant magnetoelastic strain. This magnetoelastic coupling highlights a notable interdependence between the structural and magnetic degrees of freedom within the material. The magnetic transition at T_N is considered a second-order phase transition.
Further studies indicate that short-range magnetic order begins to develop below 3 K, eventually leading to the long-range ordered phase below T_N. An analysis of the critical behavior, derived from acoustic, specific heat, and thermal expansion measurements around T_N, suggests that the system can be reasonably well described by a three-dimensional Heisenberg antiferromagnet.
Computational efforts have also explored the impact of interchain exchange interactions between dimer and monomer units in this compound. By establishing a two-dimensional Ising-Heisenberg model with a dimer and monomer interlacing arrangement, magnetic and thermodynamic properties have been calculated using the Monte Carlo method. In the ground state, as the magnetic field increases from zero, the system undergoes transitions: from a quantum antiferromagnetic (QAF) state (where monomers are in an antiferromagnetic state and dimers are in a spin singlet) to a quantum ferrimagnetism (QFI) state (with monomers in a saturated state and dimers in a spin singlet), ultimately reaching a saturated spin state (SP).
Theoretical Frameworks: Diamond Chain Antiferromagnet Model
This compound is widely recognized as an experimental realization of the antiferromagnetic spin-1/2 diamond Heisenberg chain, a model that inherently incorporates geometric spin frustration. The crystal structure of this compound reveals that copper(II) (Cu²⁺) ions are coupled via oxygen ions, forming these characteristic diamond chains along the crystallographic b-axis.
The theoretical diamond chain model has been successful in qualitatively reproducing several key experimental features observed in this compound, including the distinctive one-third magnetization plateau and the double-peak temperature dependencies of the specific heat. The distorted diamond chain model, which is often applied to this compound, postulates three inequivalent antiferromagnetic exchange couplings, typically denoted as J1, J2, and J3. Specific values for these exchange constants have been estimated from experimental comparisons, as shown in the table below:
| Exchange Coupling | Value (K) |
| J1 | 20 |
| J2 | 25 |
| J3 | 9 |
A generalized spin-1/2 diamond chain model, with parameters placing it in a highly frustrated regime, has been established as a robust theoretical description for the magnetic properties of this compound fishersci.fi. This model provides a consistent account of low-temperature magnetization, inelastic neutron scattering spectra, nuclear magnetic resonance measurements, and magnetic susceptibility fishersci.fi. While the one-dimensional (1D) diamond chain model is a strong approximation, some research suggests that this compound's magnetic properties are better described by a two-dimensional (2D) spin lattice. In this 2D model, the frustrated diamond chains interact through interchain spin exchange within the ab-plane, indicating a more complex magnetic dimensionality than a purely 1D system.
Development of Advanced Computational Methodologies for this compound-Related Systems
The study of this compound and similar complex magnetic systems has driven the development and application of advanced computational methodologies. These methodologies enable a deeper understanding of material properties that are challenging to probe solely through experimental means.
One significant approach involves the combination of first-principles Density Functional Theory (DFT) calculations with state-of-the-art numerical many-body methods fishersci.fi. This "multistep approach" has been successfully applied to this compound, demonstrating a balanced and powerful combination of theoretical frameworks to accurately describe the material's behavior, particularly its frustrated magnetic properties fishersci.fi.
In the broader context of spin systems, computational techniques such as Quantum Monte Carlo and exact diagonalization are employed. Exact diagonalization, for instance, is particularly useful for studying zero-temperature properties and determining eigenstates and eigenvalues, often leveraging algorithms like the Lanczos algorithm for handling large matrices.
Beyond fundamental electronic and magnetic structure calculations, advanced computational methods are also being developed for practical applications related to minerals like this compound. For example, advanced deep learning algorithms integrated with classical computer vision techniques are being developed for real-time mineral classification, including this compound. This highlights the increasing intersection of computational chemistry and artificial intelligence in materials science.
Furthermore, innovations in DFT itself, such as "Accelerated DFT" codes, represent advancements in computational methodology. These codes can simulate the electronic structure of molecules containing thousands of atoms in a matter of hours, offering substantial speed improvements over traditional DFT codes wikipedia.org. This capability is crucial for rapidly generating large and accurate datasets of molecular properties, which in turn can be used to improve and train artificial intelligence models for faster material discovery and optimization wikipedia.org. The application of quantum chemistry, including DFT, to the study of flotation reagents and mineral surfaces also represents an ongoing area of methodological advancement in understanding complex interfacial interactions.
Provenance and Historical Materials Science of Azurite
Characterization of Azurite Pigments in Historical Artworks and Artifacts
This compound pigment, known for its vibrant blue hue, has been identified in artworks dating as far back as the Fourth Dynasty in Egypt and Neolithic sites in Central Anatolia (6700 BCE), gaining significant prominence in European paintings during the Middle Ages and Renaissance. wikipedia.orgnaturalpigments.comgia.eduwikipedia.org Its identification in historical artworks relies on advanced analytical techniques that probe its chemical composition and crystalline structure. Methods such as X-ray diffraction (XRD), X-ray fluorescence (XRF), infrared (IR) spectroscopy, and Raman spectrophotometry are routinely employed for non-destructive or micro-destructive analysis. wikipedia.orgnih.gov
The visual characteristics of this compound pigment, including its color intensity, are significantly influenced by its particle size. Finer grinding of the mineral typically results in a paler blue, while coarser particles yield a deeper, more intense hue. wikipedia.orgnaturalpigments.comnaturalpigments.eumasterpigments.commajnouna.com Historical workshops often varied their grinding techniques, leading to diverse pigment-medium ratios and particle size distributions observed in different artworks. wikipedia.org this compound was frequently used in conjunction with other pigments, notably as an underpaint for the more expensive ultramarine or mixed with lead white to achieve specific chromatic effects. wikipedia.orgnaturalpigments.comgia.edumasterpigments.com
Despite its initial brilliance, this compound is susceptible to degradation over time, often transforming into greenish or black compounds. This alteration can lead to the blue areas of paintings appearing olive green or even black. wikipedia.orgnaturalpigments.comnih.govcolourlex.com
Trace Element Analysis for Source Discrimination and Provenance Studies
Trace element analysis has emerged as a critical tool for determining the geographical provenance of this compound pigments found in historical artifacts. The unique elemental fingerprint of this compound from different geological deposits allows researchers to trace the origin of the raw material, shedding light on ancient trade routes and artistic networks. nih.govresearchgate.netnih.govcas.czresearchgate.netcornell.edu
Advanced analytical techniques, including electron microscopy (EMPA and SEM-EDX) and laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS), are instrumental in detecting and quantifying minor and trace elements within this compound samples. nih.govresearchgate.netnih.gov Synchrotron-based X-ray fluorescence (SR-XRF) and diffraction (SR-XRD) mapping also provide valuable non-destructive insights into trace element concentrations within individual pigment particles. researchgate.net Variations in these trace element concentrations among different artworks, or even within the same artwork, can indicate distinct mineralogical or geological sources, reflecting differences in pigment preparation or purification practices. researchgate.netnih.gov
Research has identified several trace elements and their ratios as suitable chemical markers for discriminating the geographical origin of this compound. Elements such as zinc (Zn), arsenic (As), tin (Sn), calcium (Ca), and strontium (Sr) have proven effective in differentiating this compound samples from various historical localities, including the UK, Italy, Germany, France, Romania, Slovakia, Greece, and Russia. nih.gov
Rare earth elements (REEs) also serve as significant markers, with cerium (Ce) and europium (Eu) anomalies specifically suggested as indicators for German and Hungarian this compound sources. nih.gov Furthermore, elevated lead (Pb) concentrations in combination with REEs, or specific zinc-to-arsenic ratios, can provide crucial information about the primary copper ore deposits from which the this compound originated. nih.gov The unexpected presence of barium (Ba) has also been noted as a significant trace element in this compound blues found in numerous illuminated manuscripts, suggesting its potential as a provenance indicator. researchgate.netcornell.edu The presence of silver (Ag) impurities, for instance, can point to this compound sourced from the silver mines of Saxony. researchgate.net
Table 1: Key Trace Elements for this compound Provenance Studies
| Trace Element | Potential Significance | Geographical Association (Examples) | Analytical Technique |
| Zinc (Zn) | Source discrimination, Zn/As ratio | General, specific primary deposits | LA-ICP-MS, EMPA, SEM-EDX |
| Arsenic (As) | Source discrimination, Zn/As ratio | General, specific primary deposits | LA-ICP-MS, EMPA, SEM-EDX |
| Tin (Sn) | Source discrimination | General | LA-ICP-MS, EMPA, SEM-EDX |
| Calcium (Ca) | Source discrimination | General | LA-ICP-MS, EMPA, SEM-EDX |
| Strontium (Sr) | Source discrimination | General | LA-ICP-MS, EMPA, SEM-EDX |
| Barium (Ba) | Significant marker | Widely observed in manuscripts | SR-XRF, LA-ICP-MS, XRF researchgate.netcornell.edu |
| Cerium (Ce) | Rare earth element anomaly | German, Hungarian localities | LA-ICP-MS nih.gov |
| Europium (Eu) | Rare earth element anomaly | German, Hungarian localities | LA-ICP-MS nih.gov |
| Lead (Pb) | Elevated levels with REEs | Specific primary deposits | LA-ICP-MS nih.gov |
| Silver (Ag) | Impurity marker | Saxony silver mines | Raman microscopy researchgate.net |
Studies on Pigment Purity and the Role of Natural Impurities in this compound Pigments
The purity of this compound pigments significantly impacts their visual properties and stability. Natural this compound mineral deposits are frequently associated with other copper minerals, most notably malachite (a green basic copper carbonate), and cuprite (B1143424) (a copper oxide). wikipedia.orgnaturalpigments.comgia.edu Consequently, this compound pigments prepared from these natural sources often contain these minerals as inherent impurities. wikipedia.orgnaturalpigments.com
Impact of Historical Preparation and Application Techniques on Pigment Longevity and Stability in Art
The longevity and stability of this compound in historical artworks were profoundly influenced by the preparation and application techniques employed by artists. The process of preparing this compound pigment from its raw mineral form involved meticulous steps: careful hand selection and cleaning of geological specimens, manual grinding to remove gross impurities, and subsequent milling. masterpigments.com Historical methods included gradual milling in water using ball mills, followed by levigation (milling with water) and washing to separate particles by size and purify the pigment. masterpigments.comcolourlex.com The degree of grinding was critical; while fine grinding yielded a smoother paint film, it also resulted in a paler color. naturalpigments.eumasterpigments.commajnouna.com
This compound was often applied in oil and tempera media, where it generally exhibited good permanence. naturalpigments.com However, its stability was compromised under certain conditions. Exposure to sulfur fumes, particularly in mural paintings, could lead to darkening. wikipedia.orgnaturalpigments.com A more common and visually striking degradation pathway involves the alteration of blue this compound to green malachite, especially in humid and alkaline environments. wikipedia.orgnaturalpigments.commajnouna.comcolourlex.comresearchgate.net This transformation occurs as weathering replaces some of this compound's carbonate units with water. majnouna.com Additionally, the presence of chloride ions can lead to the formation of green copper hydroxychlorides such as paratacamite and atacamite, or even black copper oxides (tenorite). wikipedia.orgnaturalpigments.comnih.govresearchgate.nettandfonline.com
The choice of binder and application method also played a crucial role. Incorrect application of size as a binder, particularly if it failed to hold larger pigment particles firmly or was prone to moisture absorption, contributed to discoloration and instability. masterpigments.com Interestingly, this compound has been observed to remain stable when mixed with lead white. masterpigments.com The porosity of this compound layers could also lead to issues, such as underlying preparatory layers becoming visible over time. nih.gov
Conservation Science Implications from this compound Degradation Research
Research into this compound degradation has significant implications for the conservation of cultural heritage. Understanding the chemical mechanisms behind its alteration is paramount for developing effective and safe conservation strategies. wikipedia.orgnih.govresearchgate.netuj.edu.pl
One critical finding is the identification of specific degradation products. For instance, what was once thought to be malachite as the primary green degradation product of this compound has, in some cases, been identified as paratacamite, a basic copper chloride. wikipedia.orgtandfonline.com This distinction is vital because different degradation products require different conservation approaches.
Traditional restoration techniques, such as the application of ammonium (B1175870) carbonate followed by barium hydroxide (B78521), have been shown to potentially cause further chemical alterations and produce unstable materials. wikipedia.orgtandfonline.com For example, experiments have demonstrated that while ammonium carbonate can dissolve paratacamite, subsequent treatment with barium hydroxide can produce unstable blue copper hydroxide, which may then degrade into black copper oxide or re-form green paratacamite if the source of chloride ions is not removed. tandfonline.com This highlights the necessity for conservators to exercise extreme caution when these green degradation products are present in wall paintings.
Non-invasive analytical methods, including X-ray fluorescence spectrometry (XRF), UV-visible diffuse reflectance spectrophotometry with optical fibers (FORS), and portable X-ray diffraction (XRD), coupled with elemental mapping, are invaluable for characterizing degraded areas without damaging the artwork. nih.gov These techniques help in defining the original palette, understanding the artwork's conservation history, and guiding future restoration work. nih.gov Furthermore, studies on this compound's susceptibility to acid attack and decomposition upon heating inform environmental control measures in museums and storage facilities. colourlex.comculturalheritage.org Research also explores the application of antioxidant treatments, initially developed for iron gall inks, to copper-containing pigments like this compound, showing promise in enhancing their stability in watercolor media. culturalheritage.org
Table 2: this compound Degradation Products and Contributing Factors
| Degradation Product | Color Change | Contributing Factors | Conservation Implications |
| Malachite | Blue to Green | Humidity, alkaline conditions | Common natural alteration, requires careful environmental control. wikipedia.orgnaturalpigments.commajnouna.comcolourlex.comresearchgate.net |
| Paratacamite/Atacamite | Blue to Green | Presence of chloride ions | Identification is crucial; traditional treatments (ammonium carbonate, barium hydroxide) can lead to unstable products and cyclic degradation if chloride source not removed. wikipedia.orgnaturalpigments.comresearchgate.nettandfonline.com |
| Tenorite (Copper Oxide) | Blue to Black | Heat in presence of alkali, interaction with chloride ions | Indicates severe degradation; requires specific strategies to address blackening. nih.govresearchgate.nettandfonline.com |
| Copper Hydroxide | Blue (unstable) | Product of some restoration treatments (e.g., barium hydroxide) | Unstable intermediate, can degrade further to black oxide or green chlorides. tandfonline.com |
| Copper Sulfide (B99878) | Blue to Brown | Exposure to sulfur fumes | Less common, but can occur in specific atmospheric conditions. uj.edu.pl |
Q & A
Q. How can researchers ensure ethical sourcing of natural this compound samples for academic studies?
- Methodological Answer : Obtain samples from registered geological surveys or museums with provenance documentation. Avoid commercially mined specimens lacking ethical certifications. Publish detailed locality data only if it does not endanger sensitive ecosystems or cultural heritage sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
